4'-(Difluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It features a difluoromethyl group and a carbaldehyde group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the difluoromethylation of biphenyl derivatives. One common method is the metal-mediated stepwise difluoromethylation reaction, which uses difluoromethylation reagents to introduce the difluoromethyl group onto the biphenyl structure . The reaction conditions often involve the use of transition-metal catalysts, such as palladium or copper, under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may employ large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 4’-(Difluoromethyl)-[1,1’-biphenyl]-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate biological pathways and influence the compound’s pharmacological effects .
Comparison with Similar Compounds
4-(Difluoromethyl)biphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(Difluoromethyl)-4’-fluoro-1,1’-biphenyl: Contains a fluorine atom, which can alter its chemical and physical properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance .
Properties
IUPAC Name |
4-[4-(difluoromethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-14(16)13-7-5-12(6-8-13)11-3-1-10(9-17)2-4-11/h1-9,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSUYMBXCOKPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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